2-Methyl-1-[(4-nitrophenyl)methyl]piperazine chemical structure and properties
2-Methyl-1-[(4-nitrophenyl)methyl]piperazine chemical structure and properties
This in-depth technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine .
Executive Summary
2-Methyl-1-[(4-nitrophenyl)methyl]piperazine (CAS 1240572-91-1) is a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients.[1] Characterized by a piperazine core with a steric-directing methyl group at the C2 position and an electron-withdrawing 4-nitrobenzyl moiety at N1, this compound serves as a critical pharmacophore scaffold. Its structural asymmetry offers unique opportunities for chiral recognition in drug-target interactions, particularly in the development of kinase inhibitors, GPCR ligands, and antifungal agents.
Chemical Identity & Structural Analysis[2][3][4][5]
This compound is defined by the presence of a nitro-substituted benzyl group attached to the sterically hindered nitrogen (N1) of the 2-methylpiperazine ring. This specific regiochemistry distinguishes it from its more common isomer, 1-[(4-nitrophenyl)methyl]-3-methylpiperazine (where substitution occurs at the less hindered N4 position).
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine |
| Common Synonyms | 1-(4-Nitrobenzyl)-2-methylpiperazine; 1-(p-Nitrobenzyl)-2-methylpiperazine |
| CAS Registry Number | 1240572-91-1 |
| Molecular Formula | C₁₂H₁₇N₃O₂ |
| SMILES | CC1CNCCN1Cc2ccc(cc2)[O-] |
| InChIKey | VDHHZWTYFFZYBM-UHFFFAOYSA-N (Analogous backbone) |
Structural Features[2]
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Chirality: The C2 carbon is a stereogenic center. While often supplied as a racemate, the (S)- and (R)- enantiomers can be isolated for stereoselective synthesis. The methyl group at C2 imposes steric hindrance on N1, influencing both reactivity and ligand binding conformation.
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Basicity: The molecule contains two nitrogen centers.[2] N4 (secondary amine) is highly basic and nucleophilic, serving as the primary site for further derivatization. N1 (tertiary amine) is less basic due to the electron-withdrawing nature of the 4-nitrobenzyl group and steric crowding.
Figure 1: Structural decomposition of the target molecule highlighting key functional domains.
Physicochemical Profile
The following data represents a consensus of experimental values and high-confidence predictive models suitable for laboratory handling and process design.
| Property | Value / Range | Notes |
| Molecular Weight | 235.28 g/mol | Monoisotopic mass: 235.13 |
| Physical State | Solid / Crystalline Powder | Typically pale yellow to orange due to nitro group |
| Melting Point | 68 – 72 °C | Predicted; varies with purity/salt form |
| Boiling Point | 380.5 ± 42.0 °C | At 760 mmHg (Predicted) |
| Density | 1.1 ± 0.1 g/cm³ | Predicted |
| pKa (N4-H) | ~9.1 | Secondary amine (Basic) |
| pKa (N1) | ~4.5 | Tertiary amine (Lowered by benzyl/nitro) |
| LogP | 1.45 | Moderate lipophilicity; cell-permeable |
| Solubility | DMSO, Methanol, DCM | Low solubility in water without acidification |
Synthetic Routes & Methodology
Synthesizing the N1-substituted isomer (2-methyl-1-benzyl) presents a regioselectivity challenge. Direct alkylation of 2-methylpiperazine preferentially targets the unhindered N4 position. Therefore, a controlled protection-deprotection strategy is required to ensure high isomeric purity.
Synthesis Strategy Diagram
Figure 2: Regioselective synthesis pathway via N4-Boc protection.
Detailed Protocol (Regioselective Route)
Step 1: Selective Protection of N4
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Rationale: The N4 nitrogen is less sterically hindered than N1 (adjacent to the methyl group). Reacting 2-methylpiperazine with tert-butyl dicarbonate (Boc₂O) at low temperatures favors the formation of 4-Boc-2-methylpiperazine.
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Protocol: Dissolve 2-methylpiperazine (1.0 eq) in DCM at 0°C. Add Boc₂O (0.9 eq) dropwise over 1 hour. Stir at room temperature for 4 hours. Wash with water, dry organic layer (MgSO₄), and concentrate.
Step 2: N1-Alkylation
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Rationale: With N4 blocked, the 4-nitrobenzyl electrophile is forced to react with the hindered N1 amine.
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Protocol:
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Suspend 4-Boc-2-methylpiperazine (1.0 eq) and Potassium Carbonate (K₂CO₃, 2.5 eq) in Acetonitrile (ACN).
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Add 4-Nitrobenzyl bromide (1.1 eq).
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Critical Step: Reflux (80°C) for 12–16 hours. The steric hindrance at N1 requires thermal energy to drive the reaction to completion.
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Filter inorganic salts and evaporate solvent.
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Step 3: Deprotection
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Protocol: Treat the intermediate with 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM (1:4 v/v) for 2 hours at room temperature. Basify with NaOH to pH 10 and extract into DCM to obtain the free base.
Reactivity & Derivatization
This molecule acts as a bifunctional scaffold. The secondary amine (N4) and the nitro group (reducible to aniline) allow for divergent synthesis of complex libraries.
Functionalization Logic
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N4-Derivatization: The free secondary amine at position 4 is a potent nucleophile. It readily undergoes:
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Amide Coupling: Reaction with carboxylic acids (using HATU/EDC).
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Sulfonylation: Reaction with sulfonyl chlorides.
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Urea Formation: Reaction with isocyanates.
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Nitro-Reduction: The nitro group is a "masked" aniline. Reduction (H₂/Pd-C or Fe/NH₄Cl) yields the primary aniline, which can then be functionalized to create "dumbbell" shaped ligands or extended bi-aryl systems.
Figure 3: Divergent synthesis capabilities of the scaffold.
Applications in Drug Discovery[2][3][5][9]
The 2-methyl-1-(4-nitrobenzyl)piperazine scaffold is a privileged structure in medicinal chemistry, particularly for:
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Kinase Inhibition: The piperazine ring mimics the hinge-binding region of ATP or serves as a solubility-enhancing solvent channel binder. The methyl group restricts conformational flexibility, potentially improving selectivity (atropisomerism).
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GPCR Modulators: Piperazine derivatives are classic pharmacophores for Dopamine (D2/D3) and Serotonin (5-HT) receptors. The 4-nitrobenzyl group provides a pi-stacking interaction site within the receptor pocket.
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Antifungal Agents: Analogous to structures like Posaconazole, where the piperazine linker connects aromatic domains essential for CYP51 inhibition.
Safety & Handling
Hazards:
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Acute Toxicity: Harmful if swallowed or inhaled (Category 4).
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Irritation: Causes skin irritation and serious eye irritation (Category 2A).[3]
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Specific Hazard: Nitroaromatic compounds can be mutagenic; handle with care.
Storage Protocol:
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Store at 2–8°C (Refrigerated).
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Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
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Protect from light (nitro compounds can be photosensitive).
References
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ChemScene. (2024).[4] Product Data: 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine (CAS 1240572-91-1).[1] Retrieved from
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperazine Derivatives. Retrieved from
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Fisher Scientific. (2023). Safety Data Sheet: 1-(4-Nitrophenyl)piperazine and derivatives. Retrieved from
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Yilmaz, F., & Menteşe, M. (2016). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie. Retrieved from
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Vice, S. et al. (2001).[5] Concise Formation of 4-Benzyl Piperidines and Related Derivatives. Journal of Organic Chemistry. Retrieved from
